Taccalonolide A
Overview
Description
Taccalonolide A is a microtubule stabilizer isolated from plants of the genus Tacca, known for its potent in vivo antitumor activity and ability to overcome multiple mechanisms of drug resistance. It represents a novel class of microtubule-stabilizing agents that differ structurally and biologically from other classes such as taxanes .
Synthesis Analysis
The synthesis of taccalonolide A and its derivatives has been a subject of interest due to their significant antitumor properties. A semisynthetic product, taccalonolide AJ, was generated from taccalonolide A through a two-step reaction involving hydrolysis and oxidation to introduce an epoxide group at C-22-C-23, which significantly increases its antiproliferative potency . Another approach to the taccalonolide skeleton starts from trans-androsterone, featuring a cyclic hydroboration carbonylation reaction, Claisen rearrangement, and a catalytic Ullmann-type cyclization .
Molecular Structure Analysis
Taccalonolides are highly oxygenated pentacyclic steroids. Their unique structure includes various functionalities that have been explored through identification of minor constituents of natural origin and semi-synthesis. The covalent binding site of taccalonolides to microtubules has been identified at β-tubulin D226, which is crucial for their microtubule-stabilizing activity .
Chemical Reactions Analysis
Chemical reactions involving taccalonolide A have been studied to understand its structure-activity relationships. Hydrolysis reactions have led to the discovery of new taccalonolides with varying biological activities . Epoxidation of the C-22,23 double bond has been shown to significantly enhance the microtubule stabilizing potency of taccalonolides . Other chemical reactions such as reductions, hydrogenation, acetylation, and oxidation have been performed to study the functional groups' contributions to the activity of taccalonolide A10.
Physical and Chemical Properties Analysis
Taccalonolides, being steroidal in nature, possess certain physical and chemical properties that contribute to their biological activity. The presence of an epoxide group at C-22-C-23 is a key determinant of their potency as microtubule stabilizers. The modifications of the taccalonolide structure, such as epoxidation, have been shown to improve their antiproliferative properties and their ability to overcome drug resistance . The chemical stability and reactivity of taccalonolides under various conditions have been explored to optimize their synthesis and enhance their therapeutic potential10.
Scientific Research Applications
Microtubule Stabilization and Antitumor Activity : Taccalonolides, including Taccalonolide A, are known for their microtubule stabilizing properties, demonstrating efficacy against drug-resistant tumors. They are distinct from other microtubule stabilizers like taxanes and have been shown to be effective against cell lines resistant to drugs such as P-glycoprotein and multidrug resistance protein 7. Taccalonolides also show promise in overcoming βIII-tubulin-mediated drug resistance, a common issue with taxane treatments (Risinger et al., 2008).
Structure-Activity Relationships : Research has focused on understanding the structure-activity relationships of taccalonolides, including Taccalonolide A. Studies involving the isolation and testing of new taccalonolides have provided insights into the structural elements crucial for their biological activities. These compounds, including Taccalonolide A, demonstrate a range of potencies against cancer cells, which is crucial for identifying specific structural features that enhance their therapeutic effects (Li et al., 2011).
Enhanced Potency through Chemical Modifications : Chemical modifications, such as the epoxidation of Taccalonolide A, have been shown to significantly increase its potency as a microtubule stabilizer. These modifications can lead to the development of more potent taccalonolides, with improved antitumor activities in vivo (Peng et al., 2014).
Pharmacokinetic Properties and Antitumor Efficacy : The pharmacokinetic properties of taccalonolides play a crucial role in their antitumor efficacy. For instance, differences in the elimination half-lives of Taccalonolide A and its derivatives can significantly influence their effectiveness in tumor inhibition. This highlights the importance of optimizing the pharmacokinetic profile of taccalonolides for better therapeutic outcomes (Risinger et al., 2017).
Mechanistic Differences with Other Microtubule Stabilizers : Taccalonolide A has shown cellular effects similar to paclitaxel, a well-known microtubule stabilizer, but without enhancing purified tubulin polymerization. This suggests a unique mechanism of action for Taccalonolide A compared to other microtubule stabilizers (Risinger & Mooberry, 2011).
Potential for Targeted Drug Delivery : The identification of optimal sites for linker conjugation on taccalonolides like Taccalonolide A provides opportunities for targeted drug delivery. This could enhance the effectiveness of taccalonolides in cancer treatment by improving their stability and cellular uptake (Risinger et al., 2018).
Safety And Hazards
Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .
properties
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJLTMUKRRHAT-VJAKQJMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910895 | |
Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taccalonolide A | |
CAS RN |
108885-68-3 | |
Record name | Taccalonolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.